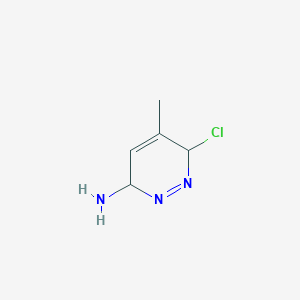![molecular formula C9H7NO3 B3109010 Methyl furo[2,3-b]pyridine-5-carboxylate CAS No. 169815-80-9](/img/structure/B3109010.png)
Methyl furo[2,3-b]pyridine-5-carboxylate
概要
説明
“Methyl furo[2,3-b]pyridine-5-carboxylate” is a chemical compound with the CAS Number: 1352896-33-3 . It has a molecular weight of 177.16 . The IUPAC name for this compound is methyl furo[3,2-b]pyridine-5-carboxylate .
Synthesis Analysis
The synthesis of “this compound” involves several steps. Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . 6-Methyl and 6-benzyl derivatives were obtained using phase-transfer catalysis conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7NO3/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The formylation of the compound gave 2-formylated compounds . Compounds were prepared by reactions of corresponding esters with hydrazine in refluxing ethanol . By reaction with hydroxylammonium chloride in acetic anhydride in the presence of pyridine, methyl 2-cyano-6-R1-furo[2,3-b]pyrrole-5-carboxylates were obtained . The reaction of these compounds with sodium azide and ammonium chloride in dimethylformamide led to methyl 2-(5’-tetrazolyl)-6-R1-furo[2,3-b]pyrrole-5-carboxylates .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .科学的研究の応用
Synthesis and Reactivity
Methyl furo[2,3-b]pyridine-5-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. The compound's reactivity has been explored in several contexts:
- Synthesis of Melatonin Analogues : Utilizing a palladium-copper catalyst system, furo[2,3-b]pyridine derivatives have been synthesized as precursors for melatonin analogues, highlighting their importance in creating compounds with potential therapeutic effects (H. V. D. Poel et al., 2002).
- Derivative Formation : New derivatives of furo[2,3-b]pyridine have been synthesized, demonstrating the compound's flexibility in forming structurally diverse heterocycles, which are valuable in various chemical research domains (S. Sirakanyan et al., 2019).
- Cyclocondensation Reactions : The compound has been involved in cyclocondensation reactions to form furo[2,3-b]pyridines, showing its utility in constructing complex molecular architectures (D. I. Antonov et al., 2021).
Applications in Heterocyclic Chemistry
The applications of this compound extend into the development of heterocyclic compounds with potential biological activities:
- Heterocyclic System Synthesis : It has been used to generate new heterocyclic systems, such as pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, indicating its role in creating bioactive molecules (S. Sirakanyan et al., 2019).
- One-Pot Synthesis Methods : Demonstrating its efficiency in synthetic chemistry, one-pot synthesis methods have been developed using this compound, showcasing streamlined approaches to complex molecules (Kazuhiro Kobayashi et al., 2009).
Contributions to Material Science
Beyond medicinal chemistry, this compound's applications span into material science, where its derivatives contribute to developing new materials with unique properties:
- Chemical Reactivity Space Exploration : Studies exploring the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines synthesized via heterocyclization highlight the compound's role in discovering novel reactive pathways and material properties (F. Fumagalli et al., 2016).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
作用機序
Mode of Action
The mode of action of Methyl furo[2,3-b]pyridine-5-carboxylate involves its interaction with its targets, leading to changes in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
生化学分析
Biochemical Properties
Methyl furo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interactions between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical reactions .
Cellular Effects
This compound has been observed to influence cell function in several ways. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by binding to DNA or RNA, leading to changes in transcriptional or translational activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular environment.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it may interact with DNA or RNA, influencing gene expression. Additionally, this compound can be found in the cytoplasm, where it may interact with metabolic enzymes and other proteins, affecting cellular metabolism and signaling .
特性
IUPAC Name |
methyl furo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-13-8(6)10-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZEMSPMRLCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


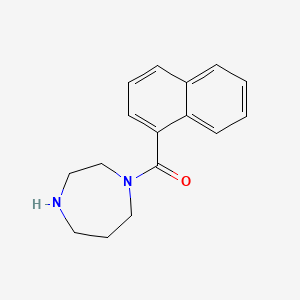
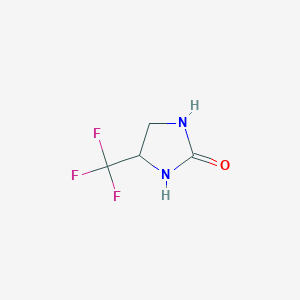
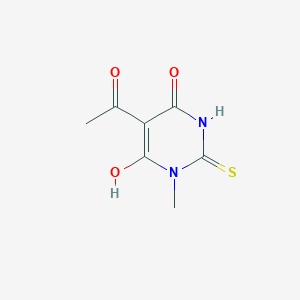

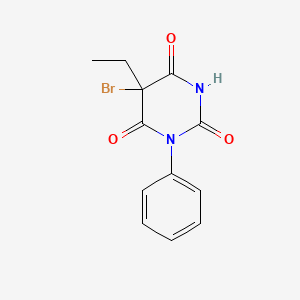
![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

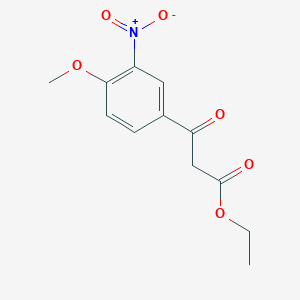

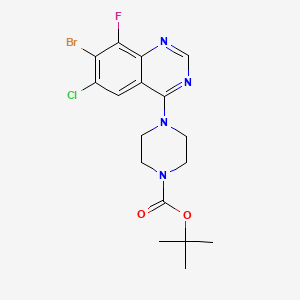
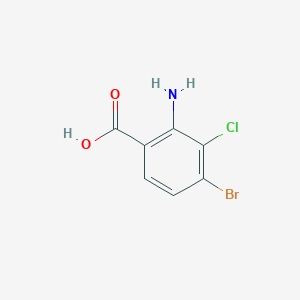
![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
